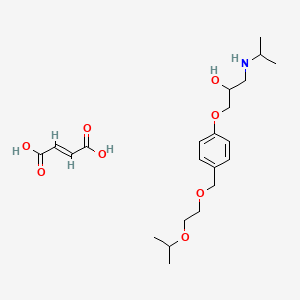
Bisoprolol fumarate
Overview
Description
Bisoprolol Fumarate is the fumarate salt of a synthetic phenoxy-2-propanol-derived cardioselective beta-1 adrenergic receptor antagonist with antihypertensive and potential cardioprotective activities. Devoid of intrinsic sympathomimetic activity, bisoprolol selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, decreasing cardiac contractility and rate, reducing cardiac output, and lowering blood pressure. In addition, this agent may exhibit antihypertensive activity through the inhibition of renin secretion by juxtaglomerular epithelioid (JGE) cells in the kidney, thus inhibiting activation of the renin-angiotensin system (RAS). Bisoprolol has been shown to be cardioprotective in animal models.
A cardioselective beta-1 adrenergic blocker. It is effective in the management of HYPERTENSION and ANGINA PECTORIS.
Scientific Research Applications
1. Formulation Development in Pharmaceutical Applications
Bisoprolol Fumarate has been studied for its formulation development in pharmaceutical applications. A notable study focused on designing a floating tablet of this compound using Design Expert Software. The study aimed to create a gastro-retentive floating tablet with sustained release properties, utilizing polymers like Polyox N 12 K and Carbapol 940 P. The formulation was evaluated for various parameters such as hardness, thickness, floating lag time, and drug release, demonstrating its potential for controlling blood pressure effectively (Ahmad et al., 2021).
2. Dissolution and Bioequivalence Studies
Research has also been conducted on the dissolution profiles of this compound tablets. A study evaluated five brands of this compound tablets marketed in Yemen, using a dissolution test to assess bioequivalence. The study indicated that the generic brands, except one, were bioequivalent to the innovator brand and could be used as substitutes (Al-Kubati et al., 2022).
3. Polymorphic Forms and Stability Analysis
The study of polymorphic forms of this compound has been explored to understand its stability and solubility. Research identified two anhydrous forms and a hydrate of this compound, investigating their thermodynamic stability and solubility. The study provided valuable insights into the crystal polymorphism of this compound, crucial for its pharmaceutical applications (Detrich et al., 2018).
4. Novel Drug Delivery Systems
Innovative drug delivery systems for this compound have been researched, such as the development of modified release tablets for hypertension treatment. A study explored a combination of Precirol ATO5 and hydroxypropyl methylcellulose to develop sustained release tablets, examining drug-excipient interactions and in vitro release behavior. This research contributes to the development of more effective and controlled drug delivery systems (Panainte et al., 2019).
5. Analysis Techniques in Pharmacology
Analytical techniques like High-Performance Liquid Chromatography (HPLC) have been utilized in the study of this compound. Research has been conducted to optimize conditions for bisoprolol extraction from solutions, improving the accuracy and reliability of pharmaceutical analysis (Logoyda, 2018).
Mechanism of Action
Target of Action
Bisoprolol fumarate is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in the regulation of heart rate and contractility.
Mode of Action
This compound acts as a selective beta-blocker , specifically targeting the beta-1 adrenergic receptors . By binding to these receptors, Bisoprolol effectively modulates the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in a decrease in heart rate and contractility, thereby reducing the heart’s oxygen demand .
Biochemical Pathways
It is known that the drug’s therapeutic effects are achieved through the antagonism of β-1 adrenoceptors, which results in lower cardiac output . This action reduces the activity of the sympathetic nervous system, which mediates the fight-or-flight response .
Pharmacokinetics
It is well absorbed, with a bioavailability of over 90% . Peak plasma concentrations are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The drug is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . The elimination half-life is 10–12 hours , allowing for once-daily dosing .
Result of Action
The primary result of this compound’s action is a reduction in heart rate and contractility, which leads to a decrease in blood pressure . This makes it effective in the treatment of conditions such as hypertension, heart failure, and atrial fibrillation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is affected by acid hydrolysis, base hydrolysis, and oxidative conditions, which can decrease its content . Water, as a neutral medium, and light have no significant effect on its stability . Furthermore, the formulation of the drug can also impact its stability and bioavailability .
Safety and Hazards
Bisoprolol fumarate has some side effects that may occur. These include body aches or pain, chest pain, chills, cough, difficult or labored breathing, ear congestion, fever, headache, loss of voice, nasal congestion, pain or tenderness around eyes and cheekbones, shortness of breath or troubled breathing, sneezing, sore throat, stuffy or runny nose, tightness in chest, unusual tiredness or weakness, wheezing . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Bisoprolol fumarate plays a crucial role in biochemical reactions by interacting with beta1-adrenergic receptors. These receptors are proteins located on the surface of heart muscle cells and are responsible for mediating the effects of catecholamines like adrenaline and noradrenaline. By binding to these receptors, this compound inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. This interaction is highly specific, as this compound has minimal effects on beta2-adrenergic receptors, which are found in the lungs and vascular smooth muscle .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cardiac cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking beta1-adrenergic receptors, this compound reduces the influx of calcium ions into cardiac cells, leading to decreased myocardial contractility and heart rate. This reduction in calcium ion influx also affects the phosphorylation of proteins involved in cardiac muscle contraction, thereby altering gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta1-adrenergic receptors. This binding prevents the activation of the receptor by catecholamines, thereby inhibiting the downstream signaling cascade. As a result, the production of cyclic adenosine monophosphate (cAMP) is reduced, leading to decreased activation of protein kinase A (PKA). This reduction in PKA activity results in decreased phosphorylation of target proteins, ultimately leading to reduced myocardial contractility and heart rate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and long half-life, which allows for sustained therapeutic effects. Studies have shown that this compound maintains its efficacy over extended periods, with minimal degradation. Long-term effects on cellular function include sustained reduction in heart rate and blood pressure, as well as improved cardiac function in patients with heart failure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, this compound can cause bradycardia, hypotension, and other cardiovascular complications. Toxicity studies in animal models have shown that extremely high doses can lead to severe cardiac depression and even death .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The compound undergoes extensive first-pass metabolism, resulting in the formation of inactive metabolites. Approximately 50% of the administered dose is excreted unchanged in the urine, while the remaining 50% is excreted as metabolites. The metabolic pathways of this compound are well-balanced, ensuring efficient elimination from the body .
Transport and Distribution
This compound is widely distributed within the body, with the highest concentrations found in the heart, liver, lungs, and saliva. The compound crosses the blood-brain barrier and has a plasma protein binding rate of approximately 30%. The volume of distribution is around 3.5 L/kg, indicating extensive distribution throughout the body. Transporters and binding proteins play a role in the localization and accumulation of this compound within tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with beta1-adrenergic receptors. This localization is crucial for its function as a beta-blocker, as it allows the compound to effectively inhibit the action of catecholamines. There is no evidence to suggest that this compound undergoes significant post-translational modifications or is targeted to specific organelles within the cell .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZLFIUFMNCLY-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104344-23-2, 66722-45-0, 105878-43-1 | |
| Record name | Bisoprolol fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104344-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisoprolol monofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105878431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisoprolol fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISOPROLOL MONOFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U057CX04H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)
![(2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1233782.png)
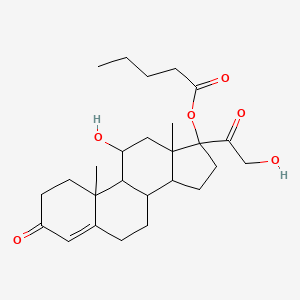
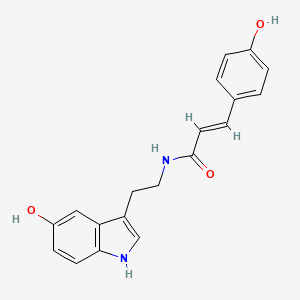
![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)
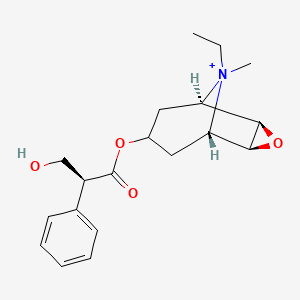
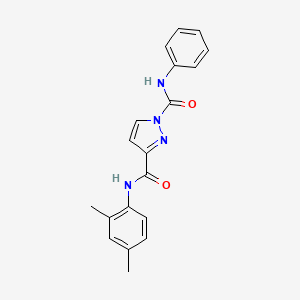
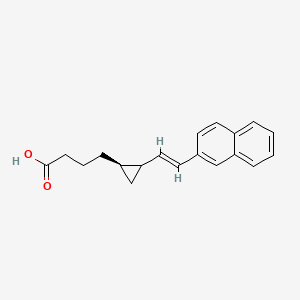
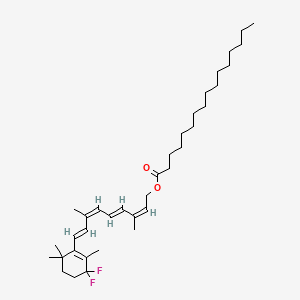
![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)


